molecular formula C13H11NO4 B2994153 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1225733-94-7

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2994153
CAS No.: 1225733-94-7
M. Wt: 245.234
InChI Key: CMTQCJIGLRISFA-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole-2-carboxylic acid core substituted at the 5-position with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)10-3-2-9(14-10)8-1-4-11-12(7-8)18-6-5-17-11/h1-4,7,14H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTQCJIGLRISFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine with a suitable carboxylic acid derivative can lead to the formation of the pyrrole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient production of the compound while maintaining high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrroles and benzodioxins.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid is studied for its potential biological activity. It may serve as a precursor for bioactive molecules with therapeutic properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for pharmaceutical applications.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties are leveraged to develop new products with enhanced performance.

Mechanism of Action

The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

1,3,4-Oxadiazole Derivatives ()

Four closely related compounds from share the 2,3-dihydrobenzo[b][1,4]dioxin group but incorporate 1,3,4-oxadiazole rings and variable substituents:

5-(4-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile (Yield: 58%): Exhibits enhanced biological activity in acute myeloid leukemia (AML) models, attributed to the electron-withdrawing nitrile group improving target binding .

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4-(6-methylpyridin-3-yl)benzylthio)-1,3,4-oxadiazole (Yield: 12%): Lower yield due to steric hindrance from the methylpyridine substituent.

Fluorobenzonitrile Derivatives (Yields: 33–37%): Fluorine substitution improves metabolic stability but reduces solubility compared to the parent compound .

Pyrrole-Carboxylic Acid Derivatives ()
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 71%): Chlorine substitution enhances lipophilicity but may reduce bioavailability .
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Yield: 80%): Methoxy group increases solubility but diminishes kinase inhibition potency compared to the dihydrodioxin-containing analog .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~290 g/mol, estimated) is lower than derivatives like 4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one (451.47 g/mol), where the morpholinoethyl group increases hydrophilicity but complicates synthesis .
  • Similarity Scores (): 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (Similarity: 0.93): Structural resemblance suggests comparable hydrogen-bonding capacity and solubility . 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (Similarity: 0.74): Reduced similarity due to thiophene substitution, which alters electronic properties .

Biological Activity

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid (commonly referred to as DBD-PCA) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DBD-PCA has the following chemical structure:

  • Molecular Formula : C₁₉H₁₆N₂O₄
  • Molecular Weight : 336.34 g/mol
  • CAS Number : 618383-18-9

The compound features a pyrrole ring fused with a dihydrobenzo[dioxin] moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of DBD-PCA has been investigated in several studies, revealing its potential as an antitumor agent and its involvement in various biochemical pathways.

Antitumor Activity

Research indicates that DBD-PCA exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. One study reported that DBD-PCA demonstrated an IC₅₀ value of 5.8 μM against PARP1 (Poly(ADP-ribose) polymerase 1), a key enzyme involved in DNA repair mechanisms. This suggests that DBD-PCA may act as a PARP inhibitor, which is a promising target in cancer therapy .

Anti-inflammatory Effects

DBD-PCA has also been evaluated for its anti-inflammatory properties. In a study focusing on pyrrole derivatives, compounds similar to DBD-PCA showed varying degrees of inhibition of inflammatory markers in human cell lines. Although specific data on DBD-PCA was limited, the structural similarities suggest potential for similar activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC₅₀ = 5.8 μM against PARP1
Anti-inflammatoryPotential inhibition of inflammatory markers
AntibacterialTested against E. coli and P. vulgaris

The mechanisms through which DBD-PCA exerts its biological effects are still under investigation. The inhibition of PARP1 suggests that DBD-PCA may interfere with DNA repair processes, leading to increased apoptosis in cancer cells. Additionally, the structural components of the compound may enhance its ability to interact with various biological targets, including enzymes involved in inflammatory pathways.

Future Directions and Research Needs

While initial studies indicate promising biological activities for DBD-PCA, further research is necessary to fully understand its pharmacological profiles and therapeutic potential. Future studies should focus on:

  • In vivo studies to evaluate the efficacy and safety profile.
  • Mechanistic studies to elucidate the specific pathways affected by DBD-PCA.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced activity.

Q & A

Q. What are the established synthetic routes for 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid, and how are yields optimized?

  • Methodological Answer : While the exact synthesis of this compound is not detailed in the evidence, analogous pyrrol-2-one derivatives (e.g., compounds 8o , 15m ) are synthesized via base-assisted cyclization. Key steps include:
  • Precursor Selection : Use of substituted benzo[b][1,4]dioxin and pyrrole-carboxylic acid precursors.
  • Cyclization : Base-mediated cyclization under controlled conditions (e.g., ethanol reflux).
  • Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol .
  • Yield Optimization : Adjusting stoichiometry, reaction time, and temperature. For example, compound 15l achieved 86% yield via optimized recrystallization .
Compound (Analog)Yield (%)Purification MethodMelting Point (°C)
8o61Column Chromatography161.8–164.6
15m46Recrystallization209.0–211.9
15l86Recrystallization256.3–258.6

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Assign peaks based on substituent effects. For example, benzo[b][1,4]dioxin protons resonate at δ 4.2–4.4 ppm (CH2), and pyrrole protons appear as multiplet signals .
  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, aromatic C-H ~3000 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <5 ppm error .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and reaction optimization of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
  • Predict intermediates and transition states, reducing trial-and-error experimentation.
  • Optimize solvent systems and catalysts. For instance, ICReDD's workflow uses computational screening to identify optimal conditions (e.g., solvent polarity, temperature) for cyclization reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Cross-Verification : Compare experimental data with literature (e.g., compound 8o in shows δ 7.2–7.4 ppm for aromatic protons).
  • 2D NMR : Use HSQC/HMBC to confirm connectivity. For example, ambiguous peaks in pyrrole-carboxylic acid derivatives can be resolved via heteronuclear coupling .
  • Dynamic NMR : Investigate conformational equilibria if temperature-dependent shifts are observed.

Q. What strategies improve solubility and purification of polar derivatives like this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures for recrystallization.
  • Derivatization : Convert the carboxylic acid to a methyl ester for easier handling, followed by hydrolysis .
  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for challenging separations .

Q. What mechanistic insights govern the base-assisted cyclization step in analogous compounds?

  • Methodological Answer :
  • Proton Abstraction : Bases (e.g., K2CO3) deprotonate acidic α-hydrogens, enabling nucleophilic attack on carbonyl groups.
  • Ring Strain Relief : Cyclization is favored in five-membered pyrrolidone systems due to reduced strain .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed HRMS data?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Confirm the molecular formula using isotopic abundance (e.g., Cl/Br presence alters patterns).
  • Ionization Efficiency : Test alternative ionization methods (ESI vs. APCI) to enhance signal intensity.
  • Adduct Formation : Account for sodium/potassium adducts ([M+Na]+) in data interpretation .

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